

[Ala17]-MCH: Demonstrating High Specificity for MCHR1 Over MCHR2

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Compound of Interest				
Compound Name:	[Ala17]-MCH			
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A comprehensive guide for researchers confirming the selective binding and functional activity of the melanin-concentrating hormone analog, **[Ala17]-MCH**, for the MCH receptor 1 (MCHR1) over MCH receptor 2 (MCHR2).

This guide provides a detailed comparison of the binding affinity and functional potency of **[Ala17]-MCH** for MCHR1 and MCHR2, supported by quantitative data from radioligand binding and functional assays. Experimental protocols and signaling pathway diagrams are included to facilitate the design and interpretation of studies utilizing this selective MCHR1 ligand.

Data Presentation: Quantitative Comparison of [Ala17]-MCH Specificity

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of **[Ala17]-MCH** for human MCHR1 and MCHR2. The data clearly illustrates the significantly higher affinity and potency of **[Ala17]-MCH** for MCHR1.

Parameter	MCHR1	MCHR2	Selectivity (MCHR2 Ki / MCHR1 Ki)
Binding Affinity (Ki)	0.16 nM	34 nM	~213-fold
Functional Potency (EC50)	17 nM	54 nM	~3-fold



Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the specificity of [Ala17]-MCH.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of **[Ala17]-MCH** for MCHR1 and MCHR2.

- 1. Materials and Reagents:
- HEK293 cells stably expressing human MCHR1 or MCHR2.
- Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
- Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
- Binding buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.6.
- Radioligand: [125]-[Phe13, Tyr19]-MCH.
- Unlabeled [Ala17]-MCH.
- 96-well filter plates (e.g., GF/C).
- Scintillation fluid.
- Microplate scintillation counter.
- 2. Procedure:
- Membrane Preparation:
 - Culture HEK293-MCHR1 and HEK293-MCHR2 cells to confluency.
 - Harvest cells and homogenize in ice-cold membrane preparation buffer.



- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
- · Competition Binding Assay:
 - In a 96-well plate, add the following in order:
 - 50 μL of binding buffer.
 - 50 μL of unlabeled [Ala17]-MCH at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).
 - 50 μL of radioligand ([1251]-[Phe13, Tyr19]-MCH) at a concentration close to its Kd.
 - 50 μL of cell membranes (typically 5-20 μg of protein).
 - Incubate the plate for 90 minutes at room temperature with gentle agitation.
 - Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Determine the IC50 value (the concentration of [Ala17]-MCH that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Calcium Mobilization Assay for EC50 Determination

This functional assay measures the ability of **[Ala17]-MCH** to stimulate an increase in intracellular calcium, a downstream effect of MCHR1 and MCHR2 activation, particularly through the Gq pathway.

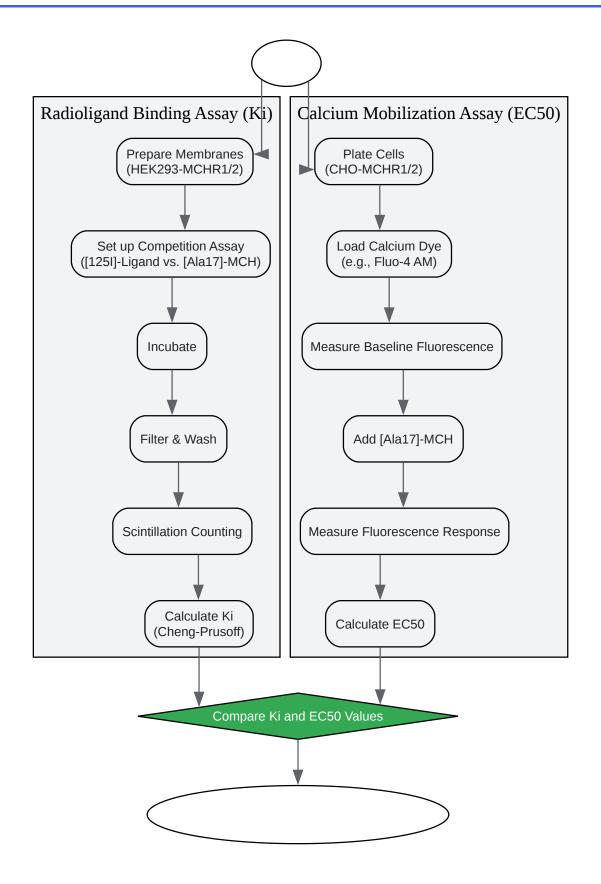
- 1. Materials and Reagents:
- CHO-K1 or HEK293 cells stably expressing human MCHR1 or MCHR2.
- Cell culture medium.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- [Ala17]-MCH.
- 96- or 384-well black, clear-bottom cell culture plates.
- Fluorescence microplate reader with an automated injection system.
- 2. Procedure:
- Cell Plating:
 - Seed the MCHR1- or MCHR2-expressing cells into the microplates and culture overnight to allow for cell attachment.
- Dye Loading:
 - Remove the culture medium and wash the cells with assay buffer.
 - Incubate the cells with the calcium-sensitive dye solution in assay buffer for 45-60 minutes at 37°C in the dark.
- Calcium Flux Measurement:
 - After incubation, wash the cells with assay buffer to remove excess dye.



- Place the plate in the fluorescence microplate reader and record the baseline fluorescence.
- Add varying concentrations of [Ala17]-MCH to the wells using the automated injection system.
- Continuously measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to detect the increase in intracellular calcium.
- Data Analysis:
 - Determine the peak fluorescence response for each concentration of [Ala17]-MCH.
 - Plot the response against the logarithm of the [Ala17]-MCH concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Mandatory Visualization Experimental Workflow for Determining [Ala17]-MCH Specificity



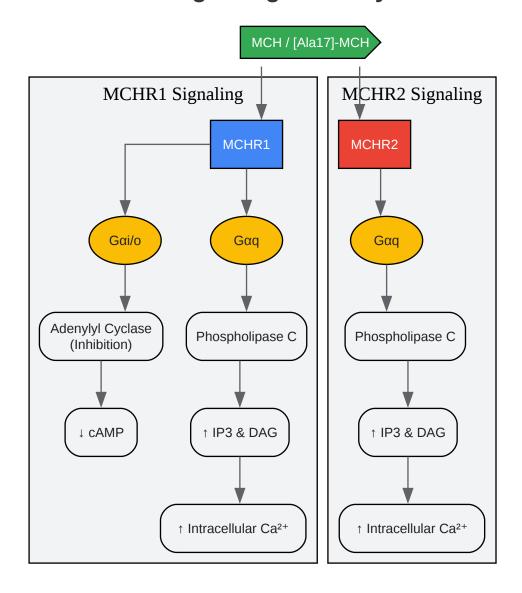


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Caption: Workflow for determining the specificity of [Ala17]-MCH.



MCHR1 and MCHR2 Signaling Pathways



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Caption: Signaling pathways of MCHR1 and MCHR2.

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